3-Methoxycarbonyl-4-pyridin-3-ylbut-3-enoic acid
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Overview
Description
3-Methoxycarbonyl-4-pyridin-3-ylbut-3-enoic acid is an organic compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . It is characterized by the presence of a methoxycarbonyl group, a pyridine ring, and a butenoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxycarbonyl-4-pyridin-3-ylbut-3-enoic acid typically involves the use of starting materials such as pyridine derivatives and appropriate carboxylating agents. One common method involves the reaction of 3-pyridinecarboxaldehyde with methoxycarbonylating agents under controlled conditions to form the desired product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a solid form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Methoxycarbonyl-4-pyridin-3-ylbut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
3-Methoxycarbonyl-4-pyridin-3-ylbut-3-enoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxycarbonyl-4-pyridin-3-ylbut-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methoxycarbonyl-4-pyridin-3-ylbut-3-enoic acid include:
- 3-Methoxycarbonyl-4-pyridin-3-ylbutanoic acid
- 3-Methoxycarbonyl-4-pyridin-3-ylbut-2-enoic acid
- 3-Methoxycarbonyl-4-pyridin-2-ylbut-3-enoic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
3-methoxycarbonyl-4-pyridin-3-ylbut-3-enoic acid |
InChI |
InChI=1S/C11H11NO4/c1-16-11(15)9(6-10(13)14)5-8-3-2-4-12-7-8/h2-5,7H,6H2,1H3,(H,13,14) |
InChI Key |
FZOMEEPZIQGXTL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CN=CC=C1)CC(=O)O |
Origin of Product |
United States |
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